Non-Competitive Inhibition Kinetics: UCK2 Inhibitor-3 Exhibits Defined Ki Values for Uridine and ATP
UCK2 Inhibitor-3 is a non-competitive inhibitor with respect to both uridine and ATP, exhibiting Ki values of 13 µM and 12 µM, respectively. In contrast, UCK2 Inhibitor-1 and UCK2 Inhibitor-2, while also non-competitive, have reported IC50 values of 4.7 µM and 3.8 µM but lack disclosed Ki values [1]. The Ki values for UCK2 Inhibitor-3 provide a direct measure of binding affinity independent of substrate concentration, which is critical for mechanistic studies where substrate levels may vary .
| Evidence Dimension | Inhibition constant (Ki) for uridine and ATP |
|---|---|
| Target Compound Data | Ki (uridine) = 13 µM; Ki (ATP) = 12 µM |
| Comparator Or Baseline | UCK2 Inhibitor-1 (IC50 = 4.7 µM, Ki not reported); UCK2 Inhibitor-2 (IC50 = 3.8 µM, Ki not reported) |
| Quantified Difference | Target compound provides explicit Ki values; comparators only provide IC50, precluding direct binding affinity comparison. |
| Conditions | Recombinant human UCK2 enzyme assay with uridine and ATP as substrates. |
Why This Matters
Explicit Ki values enable precise calculation of fractional inhibition at varying substrate concentrations, essential for in vitro studies where uridine/ATP levels fluctuate (e.g., in tumor microenvironments).
- [1] Okesli-Armlovich A, et al. Discovery of small molecule inhibitors of human uridine-cytidine kinase 2 by high-throughput screening. Bioorg Med Chem Lett. 2019;29(18):2559-2564. View Source
